2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
Description
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a synthetic organic compound featuring a central ethanone backbone substituted with a 4-aminopiperidine group at the 2-position and a pyrrolidine group at the 1-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications. Structurally, the compound combines a six-membered piperidine ring (with an amine group at the 4-position) and a five-membered pyrrolidine ring, both of which are nitrogen-containing heterocycles commonly utilized in drug design for their conformational flexibility and hydrogen-bonding capabilities.
Its dihydrochloride form likely improves bioavailability and handling properties compared to the free base .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14;;/h10H,1-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWRLABCVEPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reduction of pyrrole or through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The two rings are then coupled through a series of reactions involving intermediates such as halides or amines. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding of the rings.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents, ring systems, or functional groups, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound : 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | Piperidine (4-NH₂), pyrrolidine, ethanone, 2HCl | C₁₁H₂₀N₃O·2HCl | ~283 (calculated) | Likely CNS or kinase-targeting intermediate |
| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | Piperidine (4-NH₂), ethanone, 1HCl | C₇H₁₅N₂O·HCl | 292.2 | High similarity (0.97); simpler substituent |
| 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride | Piperidine (4-NH₂), morpholine (O-heterocycle), 2HCl | C₁₁H₂₀N₃O₂·2HCl | ~295 (estimated) | Increased polarity due to morpholine oxygen |
| 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | Azepane (7-membered ring), pyrrolidine, 2HCl | C₁₂H₂₃N₂O·2HCl | ~295 (estimated) | Larger ring size; altered conformational flexibility |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridinyl substituent, piperidine (CH₂NH₂), 2HCl | C₁₂H₁₇N₃O·2HCl | 292.2 | Aromatic pyridine enhances π-π interactions |
Key Differences and Implications
Substituent Effects: The morpholine analog (C₁₁H₂₀N₃O₂·2HCl) introduces an oxygen atom into the heterocycle, increasing polarity and water solubility compared to the pyrrolidine-based target compound .
Safety and Handling :
- While GHS classifications are unavailable for most analogs, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (MW 236.14) requires precautions for skin/eye contact, suggesting similar handling needs for structurally related compounds .
Biological Activity
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, also known by its chemical formula C11H23Cl2N3O, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), therapeutic applications, and safety profiles.
| Property | Value |
|---|---|
| Chemical Formula | C11H23Cl2N3O |
| Molecular Weight | 284.23 g/mol |
| MDL Number | MFCD11802524 |
| IUPAC Name | 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride |
| PubChem CID | 16777276 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a potential inhibitor of various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the piperidine and pyrrolidine moieties significantly affect the compound's potency against GSK-3β. For instance, the introduction of different substituents on the piperidine nitrogen atom has been found to enhance metabolic stability while maintaining biological activity . A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological models:
-
GSK-3β Inhibition
- A study focused on a series of amide-based derivatives derived from this compound showed promising inhibitory effects against GSK-3β. The most potent derivatives exhibited IC50 values as low as 360 nM, highlighting their potential for therapeutic applications in diseases where GSK-3β is a contributing factor .
-
Neuroprotective Properties
- Another investigation assessed the neuroprotective properties of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting a potential role in treating conditions like Alzheimer's disease .
- Cytotoxicity Assessment
Safety and Toxicological Data
Currently, comprehensive safety data for this compound is limited. Preliminary assessments suggest that while the compound shows promise in terms of efficacy, further toxicological studies are necessary to establish a clear safety profile .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride to ensure laboratory safety?
- Methodological Answer :
- Handling : Use in well-ventilated areas with exhaust systems. Avoid skin/eye contact by wearing nitrile gloves, lab coats, and safety goggles. Prohibit eating/drinking in handling zones .
- Storage : Keep containers tightly sealed in cool (<25°C), dry environments away from direct sunlight. Glass containers are preferred to minimize reactivity .
- Incompatibilities : Avoid heat, open flames, or strong oxidizers (refer to Section 10 of SDS for specifics) .
Q. How should researchers address the lack of toxicological data for this compound during risk assessment?
- Methodological Answer :
- Apply the precautionary principle : Assume potential toxicity. Use primary containment (e.g., fume hoods) and secondary barriers (e.g., spill trays).
- Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity) and monitor acute exposure symptoms (e.g., respiratory distress, skin irritation) during initial experiments .
Q. What synthetic routes are documented for structurally related piperidine-pyrrolidine derivatives?
- Methodological Answer :
- Nucleophilic substitution : React 4-aminopiperidine with chloroethyl-pyrrolidine precursors under reflux in anhydrous THF, using triethylamine as a base .
- Salt formation : Isolate the free base via pH adjustment (NaOH), then treat with HCl gas in ethanol to form the dihydrochloride salt .
Advanced Research Questions
Q. How can researchers optimize the purity of this compound for pharmacological studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to separate impurities. Validate purity via NMR (e.g., absence of residual solvent peaks) and mass spectrometry .
- Recrystallization : Dissolve the compound in hot isopropanol, then cool to −20°C for crystal formation. Monitor polymorphic stability via XRPD .
Q. What analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Quantify degradation products using UPLC-MS/MS .
- Thermogravimetric analysis (TGA) : Measure weight loss at 10°C/min to assess thermal decomposition. Correlate with DSC data for phase transitions .
Q. How can contradictory data on the compound’s solubility be resolved?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, water, and ethanol using a shake-flask method. Centrifuge suspensions and quantify supernatant via UV-Vis (λ = 254 nm) .
- Co-solvency studies : Evaluate solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80) using phase-solubility diagrams .
Q. What strategies are effective for elucidating the compound’s mechanism of action in receptor-binding assays?
- Methodological Answer :
- Radioligand displacement : Use <sup>3</sup>H-labeled antagonists in competition assays (e.g., for dopamine D2 receptors). Calculate IC50 via nonlinear regression .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to piperidine/pyrrolidine-targeted enzymes (e.g., kinases) .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
